6,6'-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine)
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Overview
Description
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene core with two isoindol-3-amine groups attached at the 1 and 8 positions, making it a symmetrical molecule. Its structure allows for interesting electronic and photophysical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) typically involves the reaction of naphthalene-1,8-diamine with isoindoline-1,3-dione derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the imine bonds. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) involves its ability to interact with various molecular targets. The imine groups can form coordination complexes with metal ions, which can influence the compound’s electronic properties. Additionally, the naphthalene core can participate in π-π interactions with other aromatic systems, affecting its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Naphthalene diimide: Known for its strong electron affinity and high electron mobility.
Perylene diimide: Another compound with excellent electronic properties, often used in organic electronics.
Bithiophene imide: Used in the development of organic semiconductors.
Uniqueness
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) stands out due to its symmetrical structure and the presence of both imine and isoindol groups. This combination provides unique electronic and photophysical properties, making it a versatile compound for various applications .
Properties
CAS No. |
110550-54-4 |
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Molecular Formula |
C26H18N6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[8-(1-amino-3-iminoisoindol-5-yl)naphthalen-1-yl]-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C26H18N6/c27-23-18-9-7-14(11-20(18)25(29)31-23)16-5-1-3-13-4-2-6-17(22(13)16)15-8-10-19-21(12-15)26(30)32-24(19)28/h1-12H,(H3,27,29,31)(H3,28,30,32) |
InChI Key |
NADTYJMVALHJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC4=C(C=C3)C(=NC4=N)N)C(=CC=C2)C5=CC6=C(C=C5)C(=NC6=N)N |
Origin of Product |
United States |
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